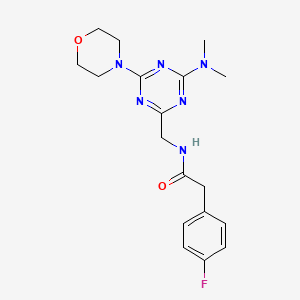

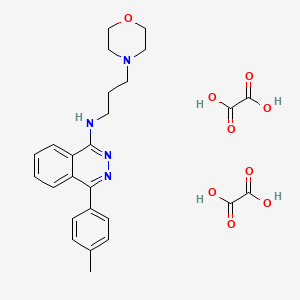

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a triazine ring structure, morpholine, dimethylamino, and fluorophenyl groups. It's designed for precise interactions in biochemical applications, owing to its unique functional groups.

Vorbereitungsmethoden

Synthetic Routes: The synthesis typically involves:

Nitration and Reduction: : Creating the dimethylamino group via nitration of a benzene ring followed by reduction.

Triazine Ring Formation: : Introducing the triazine core through a cyclization reaction with appropriate intermediates.

Methylation and Substitution: : Attaching the methyl group to the triazine nitrogen using a methylating agent.

Fluorophenyl Acetamide Addition: : Adding the 4-fluorophenyl acetamide group through an amidation reaction.

Temperatures: : Usually maintained between 50-150°C.

Catalysts: : Acidic or basic catalysts to facilitate specific reactions.

Solvents: : Polar aprotic solvents like DMSO, DMF.

Batch Reactors: : For controlled synthesis with precise monitoring of reaction stages.

Continuous Flow Systems: : For large-scale production, ensuring consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : Typically involving oxygen donors or catalytic systems.

Reduction: : Often uses hydrogen gas or hydride donors.

Substitution: : Commonly via nucleophilic substitution reactions.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, alcohols.

Conditions: : Mild to moderate temperatures (30-100°C), sometimes under inert atmospheres.

Oxidation: : Yields derivatives with additional oxygen functionalities.

Reduction: : Produces more hydrogenated forms.

Substitution: : Leads to structurally diverse compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Reactivity Studies: : Understanding the behavior of triazine-based compounds.

Material Science: : Developing new polymers and resins.

Enzyme Inhibition:

Molecular Probes: : Tracing and studying biological pathways.

Drug Development: : Designing new pharmacological agents.

Diagnostic Tools: : Creating compounds for imaging and diagnostics.

Pesticides and Herbicides: : Leveraging the triazine ring for agricultural chemicals.

Dye and Pigment Manufacture: : Producing stable and vibrant dyes.

Wirkmechanismus

The compound's triazine ring and functional groups interact with specific molecular targets:

Enzyme Binding: : Mimics substrates or inhibitors, modulating enzyme activity.

Signal Pathways: : Alters signaling mechanisms within cells, affecting cellular functions.

Binding Affinity: : High affinity for certain receptors or biological structures, leading to specific biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Unique Attributes:

Functional Diversity: : Combines dimethylamino, morpholine, and fluorophenyl groups uniquely.

Structural Complexity: : More complex than typical triazine derivatives, offering specific interactions.

2,4,6-tris(dimethylamino)-1,3,5-triazine: : Lacks the morpholine and fluorophenyl groups, leading to different reactivity.

N-(4-morpholino-1,3,5-triazin-2-yl)-acetamide: : Similar but without the dimethylamino and fluorophenyl functionalities.

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide stands out due to its multi-functional structure, opening a plethora of applications and research opportunities.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-3-5-14(19)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUYZSCYKPCKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)

![2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B2790119.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2790128.png)

![3-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2790129.png)

![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)